molecular formula C12H17N B6619513 rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans CAS No. 2866308-16-7

rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans

Cat. No. B6619513
CAS RN: 2866308-16-7
M. Wt: 175.27 g/mol
InChI Key: LWWZHBFSFLPGPG-JQWIXIFHSA-N
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Description

Rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans (rac-MPP) is a chiral piperidine derivative that has been used extensively in organic synthesis and pharmacology. Rac-MPP has been used in a variety of applications, including the synthesis of pharmaceuticals, peptides, and polymers, as well as in the development of new drugs. Rac-MPP has also been used as a chiral auxiliary in asymmetric synthesis and as a chiral catalyst in catalytic asymmetric synthesis.

Scientific Research Applications

Rac-MPP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, peptides, and polymers, as well as in the development of new drugs. Rac-MPP has also been used as a chiral auxiliary in asymmetric synthesis and as a chiral catalyst in catalytic asymmetric synthesis. Rac-MPP has also been used in the synthesis of optically active compounds and in the preparation of enantiomerically pure compounds. In addition, rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans has been used in the synthesis of a variety of heterocyclic compounds, such as piperazines, piperidines, and pyrrolidines.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans is not yet fully understood. However, it is believed that rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans acts as a chiral auxiliary, allowing for the formation of enantiomerically pure compounds. Rac-MPP is also believed to act as a catalyst in catalytic asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans are not yet fully understood. However, it is believed that rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans may have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of neurotransmitter levels, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans for lab experiments include its ability to be used as a chiral auxiliary in asymmetric synthesis and as a chiral catalyst in catalytic asymmetric synthesis. Rac-MPP is also relatively inexpensive and easy to obtain. However, rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans also has some limitations, such as its limited solubility in some solvents and its potential to undergo degradation in certain conditions.

Future Directions

There are a number of potential future directions for rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans research. These include further investigations into its mechanism of action and its biochemical and physiological effects, as well as the development of more efficient and cost-effective synthesis methods. Additionally, research into the potential applications of rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans in the fields of pharmaceuticals, peptides, and polymers could lead to the development of new drugs and the optimization of existing drugs. Finally, further study into the potential of rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans as a chiral auxiliary and a chiral catalyst could lead to the development of more efficient and cost-effective asymmetric synthesis methods.

Synthesis Methods

Rac-MPP can be synthesized by several methods, including the reaction of 2-methyl-5-phenylpiperidine with methyl iodide, followed by hydrogenation with palladium on carbon. Alternatively, rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans can also be synthesized by the reaction of 2-methyl-5-phenylpiperidine with ethyl bromide, followed by hydrogenation with palladium on carbon.

properties

IUPAC Name

(3S,5R)-3-methyl-5-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWZHBFSFLPGPG-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3R,5S)-3-methyl-5-phenylpiperidine

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